5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

Overview

Description

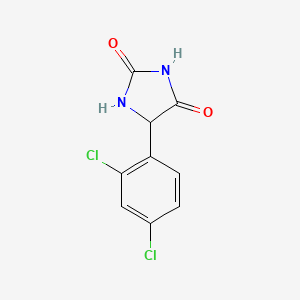

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

The synthesis of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

5-Phenylimidazolidine-2,4-dione: Lacks the dichloro substitution, resulting in different chemical and biological properties.

5-(2,4-Difluorophenyl)imidazolidine-2,4-dione: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and biological activity.

5-(2,4-Dibromophenyl)imidazolidine-2,4-dione: Bromine substitution affects the compound’s properties differently compared to chlorine.

The uniqueness of this compound lies in its specific dichloro substitution, which imparts distinct chemical and biological characteristics.

Biological Activity

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features an imidazolidine-2,4-dione core with a dichlorophenyl substituent. This structure is significant as it influences the compound's interaction with biological targets. The presence of two carbonyl groups in the five-membered ring enhances its reactivity and potential for binding to various biological receptors.

1. Serotonin Receptor Affinity

Research indicates that this compound exhibits significant affinity towards serotonin transporters and receptors. Notably, derivatives of this compound have shown high affinity for the 5-HT1A receptor, which is implicated in several psychiatric disorders including depression and anxiety. Studies report values ranging from 5.6 to 278 nM for these interactions .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship (SAR) studies indicate that modifications to the dichlorophenyl group can enhance antibacterial efficacy .

3. Antitumor Activity

Recent studies have explored the antitumor effects of imidazolidine-2,4-dione derivatives against cancer cell lines. In particular, one study highlighted that specific compounds showed better growth inhibition on K562 (human leukemia) and PC-3 (prostate cancer) cell lines compared to standard treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonergic Modulation : The compound's interaction with serotonin receptors may modulate neurotransmitter levels, influencing mood and behavior.

- Inhibition of Anti-apoptotic Proteins : Some derivatives target Bcl-2 proteins, promoting apoptosis in cancer cells and thus exhibiting potential as anticancer agents .

- Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial lipid biosynthesis, leading to growth inhibition.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Case Study 1: Antidepressant Potential

In a study evaluating the antidepressant potential of imidazolidine derivatives, researchers found that compounds with higher affinity for the 5-HT1A receptor led to improved behavioral outcomes in animal models of depression . This supports the hypothesis that these compounds could serve as novel antidepressants.

Case Study 2: Anticancer Efficacy

Another research effort focused on synthesizing new derivatives aimed at inhibiting Bcl-2 proteins. Among these derivatives, one compound exhibited a notable IC50 value indicating significant growth inhibition in cancer cell lines compared to existing therapies .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYSBQAYCYDHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283272 | |

| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-10-4 | |

| Record name | MLS002639341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.